![molecular formula C14H22N2OS B14207486 Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- CAS No. 835654-32-5](/img/structure/B14207486.png)
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- is a compound that features a morpholine ring substituted with a cycloheptyl group, which is further substituted with a thiazole ring.
Méthodes De Préparation
One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides to form the morpholine ring . The cycloheptyl group can be introduced through a cyclization reaction, and the thiazole ring can be added via a substitution reaction using appropriate thiazole precursors . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Cyclization: The formation of the morpholine ring itself is a cyclization reaction involving amino alcohols and α-haloacid chlorides.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted morpholine and thiazole derivatives .
Applications De Recherche Scientifique
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- include other thiazole and morpholine derivatives. For example:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities such as antimicrobial and antiviral properties.
Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid, which are used in pharmaceuticals and chemical synthesis.
Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]- is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds .
Propriétés
Numéro CAS |
835654-32-5 |
|---|---|
Formule moléculaire |
C14H22N2OS |
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
4-[1-(1,3-thiazol-2-yl)cycloheptyl]morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-6-14(5-3-1,13-15-7-12-18-13)16-8-10-17-11-9-16/h7,12H,1-6,8-11H2 |
Clé InChI |
AIARFKFFDAHUFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C2=NC=CS2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
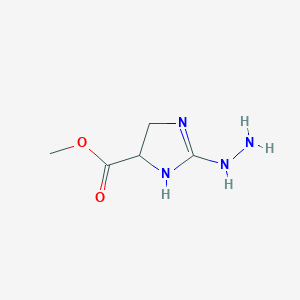
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
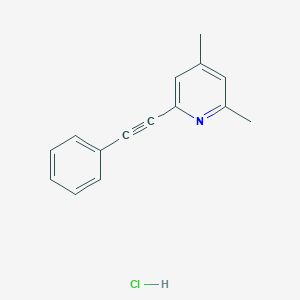
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

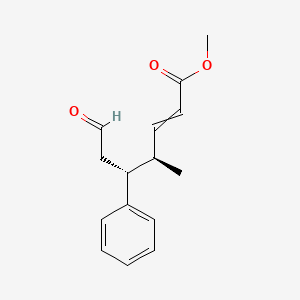
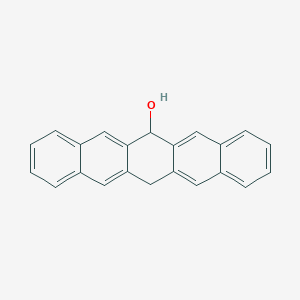
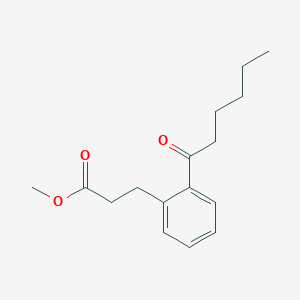

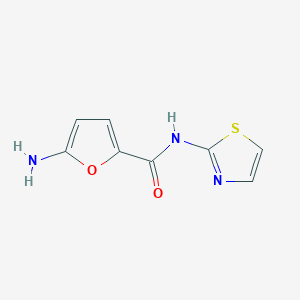
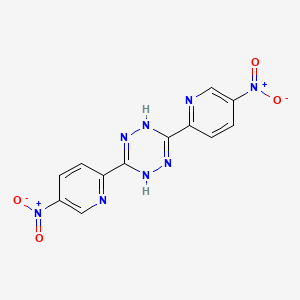
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
